molecular formula C22H15ClN4 B2599396 (Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile CAS No. 477847-68-0

(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile

Cat. No. B2599396
CAS RN: 477847-68-0
M. Wt: 370.84
InChI Key: DPXIKNRUQJIOML-GHRIWEEISA-N
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Description

(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile is a useful research compound. Its molecular formula is C22H15ClN4 and its molecular weight is 370.84. The purity is usually 95%.
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Scientific Research Applications

Photochromic Systems

  • Reversible Ring-Closure Reactions : The compound, as part of diarylethene derivatives with an imidazo[1,2-a]pyridine ring, is involved in reversible ring-closure reactions when exposed to photoirradiation. This reaction is crucial in the study of thermally irreversible photochromic systems, which have potential applications in materials science and molecular engineering (Nakayama, Hayashi, & Irie, 1991).

Quantum Chemistry and Reactivity

  • Characterization of Chemical Reactivity : Quantum chemistry methods have been applied to understand the global and local reactivity of compounds in the imidazo[1,2-a]pyridinyl-chalcone series, which includes variations of this compound. This study aids in the understanding of nucleophilicity and electrophilicity, vital for organic synthesis and medicinal chemistry (Konaté, Affi, & Ziao, 2021).

Photoisomerization

  • Study of UV and VIS-Induced Isomerization : The compound has been studied for its behavior under UV and VIS-illumination, leading to photoisomerization. Understanding these reactions is significant for the development of photosensitive materials (Kubík et al., 1996).

Synthesis and Docking Studies

  • Development of Anticancer and Antimicrobial Agents : Synthesis and molecular docking studies of derivatives, including this compound, have shown potential as anticancer and antimicrobial agents. These findings contribute to the search for novel treatments in the medical field (Katariya, Vennapu, & Shah, 2021).

Catalytic Synthesis

  • Catalyzed Amination for Compound Synthesis : The compound has been involved in studies focusing on catalyzed amination processes, which are critical for synthesizing various heterocyclic compounds with applications in medicinal chemistry (Masters et al., 2011).

Synthesis of Derivatives

  • Creation of Diverse Heterocyclic Compounds : Research has been conducted on synthesizing various derivatives of the compound, leading to the development of new benzimidazole derivatives with potential applications in pharmacology and materials science (Fikry et al., 2015).

Solid State Molecular Structure

  • Analysis of Molecular Structure in Solid State : The structure of derivatives of this compound in the solid state has been analyzed, providing insights into the molecular arrangement and potential applications in crystallography and materials science (Bisseyou et al., 2007).

Anticancer Activity

  • Potential Anticancer Activity : Studies have focused on the potential anticancer activities of benzimidazole-based derivatives containing the compound, offering avenues for developing new cancer therapies (Zhao et al., 2015).

properties

IUPAC Name

(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-pyridin-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4/c1-15-9-11-27-20(13-17(14-24)19-4-2-3-10-25-19)22(26-21(27)12-15)16-5-7-18(23)8-6-16/h2-13H,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXIKNRUQJIOML-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=C(C#N)C3=CC=CC=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C=C(\C#N)/C3=CC=CC=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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